2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyrido[1,2-a][1,3,5]triazin-2-yl core, a sulfanyl group, and a trifluoromethyl-substituted phenylacetamide moiety
Preparation Methods
The synthesis of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Cyclative Condensation: The initial step involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides.
Transition Metal-Catalyzed Arylation: The next step is the direct C−H arylation of the resulting quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes.
Halogenation and Suzuki−Miyaura Arylation: Finally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, completes the synthesis.
Chemical Reactions Analysis
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Photoredox Reactions: Catalytic photoredox C−H arylation reactions can be performed using eosin Y disodium salt as a photocatalyst.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including cardiovascular, antitumor, and anti-inflammatory agents.
Bioorganic Chemistry: The compound’s fluorescent properties make it suitable for fluorescent sensing and labeling.
Catalysis: It is used in catalytic processes due to its unique structural features.
Materials Science: The compound is explored for its potential in developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide include:
4-oxo-4H-quinolizine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds are also used in medicinal chemistry and have similar synthetic routes.
Pemirolast: An anti-allergic drug that features a related pyrido[1,2-a]pyrimidine structure.
The uniqueness of this compound lies in its combination of a pyrido[1,2-a][1,3,5]triazin-2-yl core with a trifluoromethyl-substituted phenylacetamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-4-6-11(7-5-10)20-13(24)9-26-14-21-12-3-1-2-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWRTHBRWTVURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.